(Anthracene-9,10-diylbis(4,1-phenylene))dimethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Anthracene-9,10-diylbis(4,1-phenylene))dimethanamine is an organic compound with the molecular formula C28H24N2 and a molecular weight of 388.5 g/mol It is characterized by the presence of an anthracene core linked to phenylene groups, which are further connected to methanamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis would involve similar reaction pathways as those used in laboratory settings, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
(Anthracene-9,10-diylbis(4,1-phenylene))dimethanamine can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the methanamine groups.
Substitution: The phenylene groups can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene core can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the phenylene rings .
Scientific Research Applications
(Anthracene-9,10-diylbis(4,1-phenylene))dimethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a component in organic electronic devices .
Mechanism of Action
The mechanism of action of (Anthracene-9,10-diylbis(4,1-phenylene))dimethanamine involves its interaction with molecular targets through its anthracene core and methanamine groups. These interactions can affect various biochemical pathways, depending on the specific application. Detailed studies on its mechanism of action are limited .
Comparison with Similar Compounds
Similar Compounds
Anthracene: A simpler compound with similar core structure but lacking the phenylene and methanamine groups.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a structure similar to anthracene.
Naphthalene: A smaller polycyclic aromatic hydrocarbon with fewer rings .
Uniqueness
(Anthracene-9,10-diylbis(4,1-phenylene))dimethanamine is unique due to its combination of an anthracene core with phenylene and methanamine groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in scientific research and industry .
Properties
Molecular Formula |
C28H24N2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[4-[10-[4-(aminomethyl)phenyl]anthracen-9-yl]phenyl]methanamine |
InChI |
InChI=1S/C28H24N2/c29-17-19-9-13-21(14-10-19)27-23-5-1-2-6-24(23)28(26-8-4-3-7-25(26)27)22-15-11-20(18-30)12-16-22/h1-16H,17-18,29-30H2 |
InChI Key |
FBRSHWUKPTXCSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)CN)C5=CC=C(C=C5)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.